molecular formula C14H12N2O3S B1463037 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 1131580-22-7

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No. B1463037
M. Wt: 288.32 g/mol
InChI Key: YVGSXXYSEUJPIS-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles, including this compound, are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

    Antimicrobial Activity

    • Results : Demonstrated effectiveness against various pathogens .

    Anti-Inflammatory Activity

    • Results : Reduced inflammation and associated symptoms .

    Antitumor and Cytotoxic Activity

    • Results : Some thiazole derivatives exhibit potent antitumor effects .

    Antiviral Activity

    • Results : Potential inhibition of viral replication .

    Analgesic Activity

    • Results : Some compounds exhibit analgesic effects .

    DNA Interaction and Anticancer Potential

    • Results : Potential as DNA-targeted agents for cancer therapy .

Future Directions

The future directions for research on “6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” and similar thiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications . This could include the design and synthesis of new compounds with variable substituents on the thiazole ring to evaluate their biological activities .

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-12(13(17)18)20-14-15-11(7-16(8)14)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGSXXYSEUJPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Reactant of Route 6
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6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

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